A-966492 -

A-966492

Catalog Number: EVT-8183243
CAS Number:
Molecular Formula: C18H17FN4O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of A-966492 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including various substituted benzimidazoles.
  2. Reagents: Key reagents include triethylamine and acetonitrile as solvents.
  3. Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours, followed by purification through high-performance liquid chromatography (HPLC).
  4. Yield: The final product is obtained with high purity, often exceeding 98% as determined by HPLC analysis .

The detailed synthetic pathway has been described in various studies, emphasizing the importance of optimizing reaction conditions to achieve maximum yield and purity .

Molecular Structure Analysis

A-966492 features a complex molecular structure characterized by:

  • Core Structure: The benzimidazole ring system provides a rigid framework that is crucial for its biological activity.
  • Functional Groups: The presence of a fluorine atom enhances lipophilicity and bioavailability, while the carboxamide group contributes to binding affinity with target enzymes.
  • Nuclear Magnetic Resonance Spectroscopy: Proton nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the structure, providing insights into chemical shifts and coupling constants that confirm the identity of the compound .

Structural Data

  • CAS Registry Number: 934162-61-5
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 65 mg/ml; limited solubility in water and ethanol .
Chemical Reactions Analysis

A-966492 participates in several significant chemical reactions:

  1. Inhibition Mechanism: It acts as a competitive inhibitor for PARP enzymes, disrupting their role in DNA repair processes.
  2. Combination Therapies: Studies have shown that A-966492 can enhance the effectiveness of other chemotherapeutic agents, such as temozolomide, particularly in glioblastoma treatment .
  3. Radio-sensitization: Research indicates that when combined with iodine-131 beta-particles, A-966492 enhances radio-sensitization effects on cancer cells .

These reactions underline its potential utility in combination therapies for more effective cancer management.

Mechanism of Action

The mechanism of action of A-966492 revolves around its ability to inhibit PARP enzymes, which are critical for repairing single-strand breaks in DNA. When DNA damage occurs, PARP enzymes facilitate repair by adding poly(ADP-ribose) chains to target proteins, thereby mobilizing repair machinery. Inhibition by A-966492 leads to an accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that rely heavily on PARP activity due to defective homologous recombination pathways .

Key Mechanistic Insights

  • Selectivity: A-966492 exhibits selectivity towards PARP1 and PARP2 over other members of the PARP family.
  • Cellular Impact: In vitro studies have demonstrated that A-966492 significantly increases the sensitivity of cancer cells to DNA-damaging agents .
Physical and Chemical Properties Analysis

A-966492 possesses several notable physical and chemical properties:

  • Molecular Weight: 324.4 Da
  • Melting Point: Not explicitly provided but inferred to be stable under physiological conditions.
  • Solubility: High solubility in dimethyl sulfoxide; low solubility in water and ethanol suggests careful formulation considerations for therapeutic applications .

These properties are critical for its formulation into drug delivery systems.

Applications

A-966492 is primarily utilized in the field of oncology due to its potent inhibitory effects on PARP enzymes:

  1. Cancer Treatment: It is being investigated as a therapeutic agent for various cancers, particularly those with BRCA mutations where DNA repair mechanisms are compromised.
  2. Combination Therapy Research: Ongoing studies are evaluating its use alongside traditional chemotherapeutics and radiation therapy to improve treatment outcomes .
  3. Preclinical Studies: A-966492 is undergoing extensive preclinical evaluations to better understand its pharmacokinetics and potential side effects before advancing to clinical trials .
Molecular Mechanisms of PARP Inhibition by A-966492

Structural Basis of Poly(ADP-Ribose) Polymerase 1 and Poly(ADP-Ribose) Polymerase 2 Binding and Catalytic Domain Interactions

A-966492 (2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide) is a benzimidazole carboxamide derivative engineered to competitively occupy the nicotinamide adenine dinucleotide (NAD⁺) binding pocket within the catalytic domains of Poly(ADP-Ribose) Polymerase 1 and Poly(ADP-Ribose) Polymerase 2. This catalytic domain, conserved across Poly(ADP-Ribose) Polymerase family members, features a characteristic "PARP signature" motif (His-Tyr-Glu) critical for NAD⁺ coordination and subsequent poly(ADP-ribose) (PAR) synthesis [1] [6]. A-966492 mimics the nicotinamide moiety of NAD⁺, forming hydrogen bonds with conserved residues (e.g., Ser904 and Gly863 in Poly(ADP-Ribose) Polymerase 1) and π-stacking interactions with aromatic amino acids lining the binding cleft [6].

The compound's 2-fluorophenyl group extends into a hydrophobic subpocket, while the carboxamide moiety enhances water solubility and forms additional hydrogen bonds with the adenosine-ribose binding region. This precise three-dimensional fit results in exceptionally high affinity, evidenced by dissociation constants (Kᵢ) of 1 nanomolar for Poly(ADP-Ribose) Polymerase 1 and 1.5 nanomolar for Poly(ADP-Ribose) Polymerase 2 [2] [6] [8]. Structural analyses reveal that the pyrrolidine group contributes to conformational stability, allowing A-966492 to maintain occupancy even under dynamic cellular conditions.

Table 1: Structural Determinants of A-966492 Binding to Poly(ADP-Ribose) Polymerase Catalytic Domains

Structural Element of A-966492Interaction TypeTarget Residues in Poly(ADP-Ribose) PolymeraseFunctional Consequence
Benzimidazole coreπ-StackingHis862, Tyr896 (Poly(ADP-Ribose) Polymerase 1)Blocks nicotinamide access
Carboxamide groupHydrogen bondingSer904, Gly863 (Poly(ADP-Ribose) Polymerase 1)Mimics NAD⁺ adenine interactions
2-Fluorophenyl moietyHydrophobic packingTyr889, Pro881 (Poly(ADP-Ribose) Polymerase 1)Stabilizes inhibitor docking
(S)-pyrrolidine groupSteric constraintLeu877, Ala898 (Poly(ADP-Ribose) Polymerase 1)Restricts domain flexibility

Enzyme Selectivity Profiling: Comparative Inhibition Kinetics Across Poly(ADP-Ribose) Polymerase Family Members

Quantitative inhibition kinetics demonstrate A-966492's pronounced selectivity for Poly(ADP-Ribose) Polymerase 1 and Poly(ADP-Ribose) Polymerase 2 over other Poly(ADP-Ribose) Polymerase family members. Biochemical assays using recombinant human enzymes confirmed its sub-nanomolar affinity for Poly(ADP-Ribose) Polymerase 1 (Kᵢ = 1 nanomolar) and Poly(ADP-Ribose) Polymerase 2 (Kᵢ = 1.5 nanomolar), while exhibiting significantly weaker inhibition against Poly(ADP-Ribose) Polymerase 3 (Kᵢ > 1 micromolar), Tankyrase-1, and other PARP enzymes [2] [6]. This selectivity arises from subtle differences in the NAD⁺ binding pocket topology—Poly(ADP-Ribose) Polymerase 1 and Poly(ADP-Ribose) Polymerase 2 possess deeper catalytic clefts that accommodate the benzimidazole carboxamide scaffold more efficiently than bulkier or more polar Poly(ADP-Ribose) Polymerase family members.

Cellular target engagement studies employing duplexed biosensors (Poly(ADP-Ribose) Polymerase 1 L713F-Green Fluorescent Protein and Poly(ADP-Ribose) Polymerase 2 L269A-mCherry) corroborated this selectivity profile. A-966492 stabilized Poly(ADP-Ribose) Polymerase 1 L713F-Green Fluorescent Protein at low nanomolar concentrations (EC₅₀ ≈ 1.1 nanomolar), consistent with its biochemical Kᵢ. However, Poly(ADP-Ribose) Polymerase 2 L269A-mCherry stabilization required higher concentrations (EC₅₀ ≈ 11 nanomolar), suggesting intracellular factors may modulate accessibility [7]. Notably, benzimidazole carboxamides like A-966492 and niraparib exhibited preferential engagement with Poly(ADP-Ribose) Polymerase 1 over Poly(ADP-Ribose) Polymerase 2 in live cells, contrasting with phthalazinone-based inhibitors (e.g., olaparib) that favor Poly(ADP-Ribose) Polymerase 2 [7].

Table 2: Comparative Inhibition Kinetics of A-966492 Against Poly(ADP-Ribose) Polymerase Enzymes

Enzyme TargetBiochemical Kᵢ (nM)Cellular Stabilization EC₅₀ (nM)Selectivity Ratio (vs. Poly(ADP-Ribose) Polymerase 1)
Poly(ADP-Ribose) Polymerase 11.01.1 (L713F-Green Fluorescent Protein)1.0
Poly(ADP-Ribose) Polymerase 21.511.0 (L269A-mCherry)~10
Poly(ADP-Ribose) Polymerase 3>1,000Not determined>1,000
Tankyrase-1>10,000Not determined>10,000

Allosteric Modulation of DNA Repair Pathways via Poly(ADP-Ribose) Polymerase Trapping Mechanisms

Beyond catalytic suppression, A-966492 exerts cytotoxicity through Poly(ADP-Ribose) Polymerase "trapping"—a process wherein inhibited Poly(ADP-Ribose) Polymerase 1/Poly(ADP-Ribose) Polymerase 2 complexes remain tightly bound to DNA damage sites, creating physical roadblocks to replication forks and repair machinery [1] [6]. This mechanism is functionally distinct from catalytic inhibition and correlates more strongly with cytotoxic potency in homologous recombination-deficient cells. Trapping efficiency varies significantly among Poly(ADP-Ribose) Polymerase inhibitors due to allosteric effects on Poly(ADP-Ribose) Polymerase-DNA interactions.

Biophysical analyses reveal that A-966492 binding induces conformational changes in the DNA-binding domain of Poly(ADP-Ribose) Polymerase 1, particularly within zinc-finger motifs responsible for single-strand break detection. This allostery stabilizes Poly(ADP-Ribose) Polymerase 1-DNA complexes even in the absence of auto-poly(ADP-ribosyl)ation, which normally facilitates enzyme dissociation [1] [6]. Cellular studies demonstrate that A-966492 induces prolonged S/G₂ phase arrest, a hallmark of replication stress caused by trapped Poly(ADP-Ribose) Polymerase complexes obstructing replication forks [7]. This phenotype correlates strongly with Poly(ADP-Ribose) Polymerase 1 binding affinity across diverse inhibitors—A-966492's potent trapping underlies its efficacy in sensitizing tumor models to temozolomide and carboplatin [6].

Notably, trapping potency does not universally align with catalytic inhibition strength. Veliparib, despite robust catalytic inhibition, exhibits weak trapping activity, whereas A-966492 demonstrates trapping efficiency comparable to clinical Poly(ADP-Ribose) Polymerase inhibitors like olaparib and niraparib [7]. This divergence stems from structural variations influencing allosteric communication between the catalytic and DNA-binding domains.

Role of Histone PARylation Factor 1 Cofactor in Modulating Intracellular Binding Dynamics

Histone PARylation Factor 1, an accessory protein forming a transient complex with Poly(ADP-Ribose) Polymerase 1/Poly(ADP-Ribose) Polymerase 2 at DNA damage sites, profoundly influences catalytic activity and inhibitor pharmacology. Histone PARylation Factor 1 binding reconfigures the active site of Poly(ADP-Ribose) Polymerase 1, enabling serine-directed histone PARylation instead of aspartate/glutamate modification [3]. Crucially, Histone PARylation Factor 1's proximity to the NAD⁺ binding pocket suggests potential modulation of Poly(ADP-Ribose) Polymerase inhibitor interactions.

In vitro studies confirm that Histone PARylation Factor 1 enhances olaparib's affinity for Poly(ADP-Ribose) Polymerase 1-DNA complexes by approximately 6-fold but exerts negligible effects on veliparib binding [3]. For A-966492, cellular target engagement assays using Histone PARylation Factor 1-depleted systems revealed only minor deviations in apparent binding potency (less than 2-fold change in stabilization EC₅₀) [7]. This suggests that A-966492's binding is largely independent of Histone PARylation Factor 1-induced conformational shifts, contrasting sharply with olaparib's Histone PARylation Factor 1-dependent enhancement.

Mechanistically, benzimidazole carboxamides like A-966492 may occupy spatial regions within the catalytic cleft unperturbed by Histone PARylation Factor 1 docking. Furthermore, Histone PARylation Factor 1 depletion synergizes additively with Poly(ADP-Ribose) Polymerase inhibitors to exacerbate "trapping-like" phenotypes, indicating that Histone PARylation Factor 1 and Poly(ADP-Ribose) Polymerase inhibitors influence chromatin retention through non-redundant pathways [7]. This observation highlights Histone PARylation Factor 1 as a determinant of intracellular Poly(ADP-Ribose) Polymerase inhibitor action, particularly for inhibitors whose binding is conformationally sensitive to the Histone PARylation Factor 1-Poly(ADP-Ribose) Polymerase 1 interface.

Properties

Product Name

A-966492

IUPAC Name

2-(2-fluoro-4-pyrrolidin-2-ylphenyl)-1H-benzimidazole-4-carboxamide

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)

InChI Key

AHIVQGOUBLVTCB-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F

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